molecular formula C14H12N4O4 B11947956 4'-Nitroacetophenone 4-nitrophenylhydrazone CAS No. 18265-72-0

4'-Nitroacetophenone 4-nitrophenylhydrazone

Cat. No.: B11947956
CAS No.: 18265-72-0
M. Wt: 300.27 g/mol
InChI Key: HXWIDJSTRZCIBE-GDNBJRDFSA-N
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Description

4’-Nitroacetophenone 4-nitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.276 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone typically involves the reaction of 4’-nitroacetophenone with 4-nitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone 4-nitrophenylhydrazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitroacetophenone 4-nitrophenylhydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroacetophenone derivatives.

    Reduction: Formation of aminoacetophenone derivatives.

    Substitution: Formation of halogenated acetophenone derivatives.

Mechanism of Action

The mechanism of action of 4’-Nitroacetophenone 4-nitrophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4’-Nitroacetophenone 4-nitrophenylhydrazone is unique due to its dual functional groups (nitro and hydrazone), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .

Properties

CAS No.

18265-72-0

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

4-nitro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline

InChI

InChI=1S/C14H12N4O4/c1-10(11-2-6-13(7-3-11)17(19)20)15-16-12-4-8-14(9-5-12)18(21)22/h2-9,16H,1H3/b15-10-

InChI Key

HXWIDJSTRZCIBE-GDNBJRDFSA-N

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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